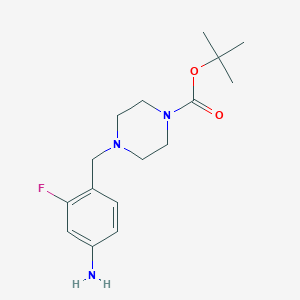tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18791402
Molecular Formula: C16H24FN3O2
Molecular Weight: 309.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24FN3O2 |
|---|---|
| Molecular Weight | 309.38 g/mol |
| IUPAC Name | tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3 |
| Standard InChI Key | PBQVLNMXBSIQBI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is C₁₆H₂₃FN₃O₂, with a molecular weight of 308.38 g/mol. Its structure comprises:
-
A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
-
A benzyl group at the 4-position of the piperazine, bearing a fluorine atom at the 2-position and an amino group at the 4-position of the aromatic ring.
Key Structural Comparisons
The benzyl group in the target compound introduces a methylene (-CH₂-) spacer between the piperazine and aromatic ring, altering steric and electronic properties compared to direct phenyl-linked analogs .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate likely follows a multi-step approach analogous to patented methods for related piperazine intermediates :
-
Piperazine Alkylation:
-
Boc Protection:
-
Nitro Reduction:
Process Optimization
-
Solvent Selection: Aromatic hydrocarbons like toluene enhance reaction efficiency and purity .
-
Temperature Control: Maintaining 80–90°C during alkylation prevents side reactions .
-
Catalyst Loading: Palladium on carbon (5–10 wt%) ensures complete nitro reduction .
Physicochemical Properties
Experimental Data for Analogous Compounds
The benzyl spacer slightly increases molecular weight and hydrophobicity compared to phenyl analogs, impacting solubility and crystallinity .
Applications in Pharmaceutical Synthesis
Role as an Oxazolidinone Intermediate
Piperazine-carboxylates are pivotal intermediates for oxazolidinone antibiotics, which inhibit bacterial ribosomal initiation complexes . For example:
-
Linezolid analogs: The Boc-protected amine enables selective functionalization of the piperazine ring during subsequent coupling reactions .
-
Structure-Activity Relationships: Fluorine and amino groups enhance target binding and pharmacokinetics .
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally related piperazine derivatives exhibit:
-
Gram-positive activity: MIC values of 0.5–2 µg/mL against Staphylococcus aureus .
-
Resistance mitigation: Novel mechanisms reduce cross-resistance with β-lactams and macrolides .
Future Directions
Synthetic Innovations
-
Flow Chemistry: Continuous hydrogenation could improve nitro reduction efficiency .
-
Enzymatic Protection: Lipase-mediated Boc protection may enhance regioselectivity.
Drug Development
-
Hybrid Antibiotics: Coupling with quinolone scaffolds could broaden antimicrobial spectra.
-
Prodrug Modifications: Phosphate esters of the amino group may improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume